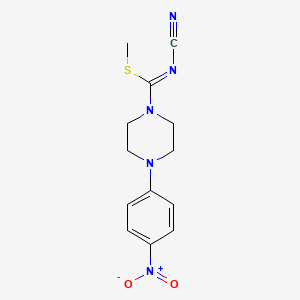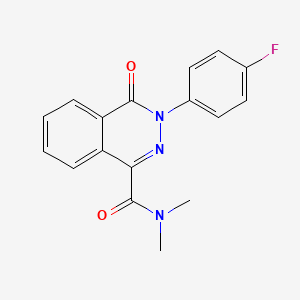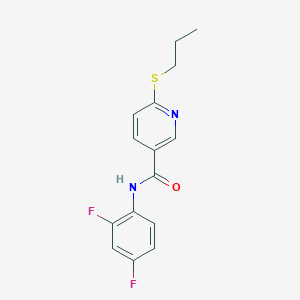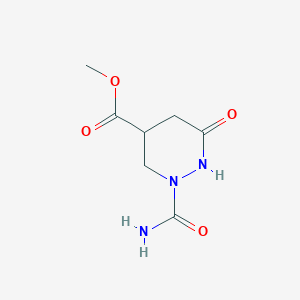![molecular formula C16H15F3N2OS B3129409 6-(propylsulfanyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide CAS No. 339030-70-5](/img/structure/B3129409.png)
6-(propylsulfanyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide
Vue d'ensemble
Description
6-(propylsulfanyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide is a chemical compound that features a nicotinamide core substituted with a propylsulfanyl group at the 6-position and a trifluoromethylphenyl group at the N-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(propylsulfanyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide typically involves multiple steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine.
Introduction of the Propylsulfanyl Group: The propylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the nicotinamide core is replaced by a propylsulfanyl group.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a trifluoromethylphenyl halide and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The propylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
6-(propylsulfanyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-(propylsulfanyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The propylsulfanyl group may contribute to binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 6-(methylsulfanyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide
- 6-(ethylsulfanyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide
- 6-(butylsulfanyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide
Comparison:
- Lipophilicity: The length of the alkyl chain in the sulfanyl group affects the compound’s lipophilicity and, consequently, its ability to cross cell membranes.
- Binding Affinity: Variations in the alkyl chain length can influence the binding affinity to molecular targets.
- Reactivity: The presence of different alkyl groups can alter the compound’s reactivity in chemical reactions.
Propriétés
IUPAC Name |
6-propylsulfanyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2OS/c1-2-8-23-14-7-6-11(10-20-14)15(22)21-13-5-3-4-12(9-13)16(17,18)19/h3-7,9-10H,2,8H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOPSMUWBHCZKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501166179 | |
| Record name | 6-(Propylthio)-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501166179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339030-70-5 | |
| Record name | 6-(Propylthio)-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339030-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Propylthio)-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501166179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}pyrrolidine](/img/structure/B3129350.png)
imidazo[2,1-b][1,3]thiazol-5-yl]methylidene})amine](/img/structure/B3129356.png)
![3-[1-nitro-2-(4-nitroanilino)vinyl]-2-benzofuran-1(3H)-one](/img/structure/B3129362.png)
![4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B3129378.png)
![2-(4-methoxyphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B3129388.png)
![2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3129397.png)
![N-[(2,4-dichloroanilino)carbamoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B3129405.png)



![1-[(benzenesulfonyl)(nitro)methyl]-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3129425.png)
